Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane
Overview
Description
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane: is a chemical compound with the molecular formula C15H21FOSi and a molecular weight of 264.41 g/mol . This compound is used in various scientific experiments and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane typically involves the reaction of 3-ethynyl-2-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like with a or can be employed.
Substitution: Nucleophiles such as or can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling .
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the ethynyl and fluorobenzyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(3-ethynylbenzyl)oxy]dimethylsilane
- Tert-butyl[(3-fluorobenzyl)oxy]dimethylsilane
- Tert-butyl[(2-ethynyl-3-fluorobenzyl)oxy]dimethylsilane
Uniqueness
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is unique due to the presence of both the ethynyl and fluorobenzyl groups, which provide it with distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl-[(3-ethynyl-2-fluorophenyl)methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FOSi/c1-7-12-9-8-10-13(14(12)16)11-17-18(5,6)15(2,3)4/h1,8-10H,11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKAHJODDXKYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.